molecular formula C12H21NO4 B114558 (S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate CAS No. 147959-19-1

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate

Cat. No.: B114558
CAS No.: 147959-19-1
M. Wt: 243.3 g/mol
InChI Key: GAWRNYMYEGSVFV-VIFPVBQESA-N
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Description

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is a chiral oxazolidine derivative. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure, featuring an oxazolidine ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-4-oxazolidinecarboxylate with an appropriate aldehyde or ketone. One common method includes the use of pivaloyl chloride, triethylamine, and lithium chloride in tetrahydrofuran (THF) at 0°C for 3.5 hours . The crude product is then purified by flash chromatography using a gradient of ethyl acetate in hexanes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidine ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate has shown potential as an intermediate in the synthesis of biologically active compounds. Its oxazolidine structure is particularly relevant in the development of antibiotics and other pharmaceuticals. For instance, derivatives of oxazolidines are known to exhibit antimicrobial properties, making this compound a candidate for further exploration in drug development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:

  • Nucleophilic substitutions : The oxazolidine ring can undergo nucleophilic attack, allowing for the introduction of various functional groups.
  • Carbon-carbon bond formations : This compound can participate in reactions that form carbon-carbon bonds, essential for constructing complex organic molecules .

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. Its ability to modify polymer properties makes it an interesting candidate for developing new materials with specific characteristics such as enhanced thermal stability or improved mechanical properties .

Case Study 1: Antibiotic Development

A study highlighted the synthesis of novel oxazolidine derivatives from this compound that demonstrated significant antibacterial activity against resistant strains of bacteria. The derivatives were tested in vitro and showed promising results, warranting further investigation into their pharmacological profiles .

Case Study 2: Polymer Modification

Research conducted on using this compound as a modifier for poly(lactic acid) (PLA) indicated that incorporating this compound improved the thermal and mechanical properties of PLA composites. This modification could lead to more durable materials suitable for packaging applications .

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl and dimethyl groups. These features confer distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Biological Activity

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate (CAS No. 147959-19-1) is a chiral oxazolidine derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • Structure : The compound features an oxazolidine ring which is known for its role in various biological processes and synthetic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazolidine ring facilitates hydrogen bonding and other interactions with enzymes or receptors, potentially influencing their activity. The exact pathways and targets depend on the specific applications and derivatives synthesized from this compound .

Biological Applications

  • Medicinal Chemistry :
    • The compound serves as an intermediate in the synthesis of various biologically active molecules. Its structural features make it valuable for developing pharmaceuticals targeting specific biological pathways.
    • Research indicates that oxazolidine derivatives can exhibit antimicrobial properties, making them candidates for antibiotic development .
  • Enzyme Mechanism Studies :
    • This compound can be utilized in studies investigating enzyme mechanisms due to its ability to mimic substrate interactions.

1. Synthesis and Characterization

A study demonstrated the efficient multi-component synthesis of oxazolidine derivatives, including this compound, highlighting its utility in producing complex organic molecules with high optical purity. The reaction conditions were optimized to achieve favorable yields and selectivity .

2. Biological Activity Assessment

Research has shown that derivatives of oxazolidines exhibit varying degrees of biological activities, including:

  • Antimicrobial Activity : Some studies have reported that oxazolidine derivatives possess significant antibacterial properties against various strains of bacteria.
  • Antiviral Properties : There is emerging evidence suggesting that certain oxazolidine compounds may inhibit viral replication, although specific studies on this compound are still limited .

Data Summary Table

PropertyDetails
CAS Number147959-19-1
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Primary Biological ActivityAntimicrobial, enzyme interaction
Synthetic RouteMulti-component reaction

Properties

IUPAC Name

tert-butyl (4S)-2,2-dimethyl-4-(2-oxoethyl)-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h7,9H,6,8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWRNYMYEGSVFV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CC=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442148
Record name (S)-TERT-BUTYL 2,2-DIMETHYL-4-(2-OXOETHYL)OXAZOLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147959-19-1
Record name 1,1-Dimethylethyl (4S)-2,2-dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147959-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-TERT-BUTYL 2,2-DIMETHYL-4-(2-OXOETHYL)OXAZOLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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